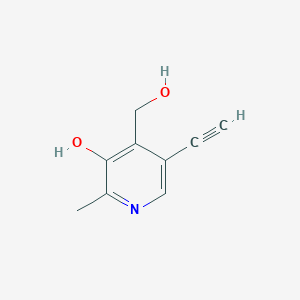
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol is a heterocyclic organic compound with a pyridine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of 3-hydroxy-2-methylpyridine followed by hydroxymethylation and ethynylation. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation and amines for amination are frequently employed.
Major Products Formed
Oxidation: Formation of 2-Methyl-3-oxo-4-hydroxymethyl-5-ethynylpyridine.
Reduction: Formation of 2-Methyl-3-hydroxy-4-hydroxymethyl-5-ethylpyridine.
Substitution: Formation of 2-Methyl-3-hydroxy-4-chloromethyl-5-ethynylpyridine.
Wissenschaftliche Forschungsanwendungen
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl and ethynyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-hydroxy-5-ethynylpyridine: Lacks the hydroxymethyl group at the 4-position.
3-Hydroxy-4-hydroxymethyl-5-ethynylpyridine: Lacks the methyl group at the 2-position.
2-Methyl-3-hydroxy-4-hydroxymethylpyridine: Lacks the ethynyl group at the 5-position.
Uniqueness
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both hydroxymethyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C9H9NO2/c1-3-7-4-10-6(2)9(12)8(7)5-11/h1,4,11-12H,5H2,2H3 |
InChI-Schlüssel |
IXBFPLHNJONHNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)C#C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














